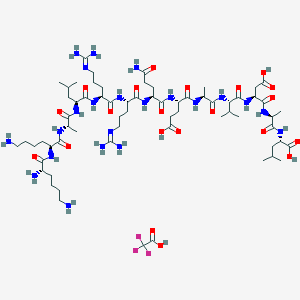

CaM kinase II inhibitor TFA salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H117F3N22O21 |

|---|---|

Molecular Weight |

1611.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |

InChI Key |

AQERPQDFAQEHFS-PNTPNKCPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for CaM kinase II inhibitor TFA salt?

An In-Depth Technical Guide to the Mechanism of Action of CaM Kinase II Inhibitors

This guide provides a detailed overview of the mechanism of action for inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical serine/threonine kinase involved in a multitude of cellular processes. Due to the broad nature of "CaM kinase II inhibitor TFA salt," this document will focus on a well-characterized and highly specific peptide inhibitor, Autocamtide-2-Related Inhibitory Peptide (AIP) , as a representative example. Trifluoroacetate (TFA) is a common counter-ion for purified peptide inhibitors like AIP and does not play a role in its mechanism of action.

Introduction to CaM Kinase II

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a multifunctional enzyme that plays a crucial role as an intracellular sensor for calcium signals.[1] It is integral to numerous physiological processes, including synaptic plasticity, learning and memory, cardiac function, and gene expression.[2][3] CaMKII is typically found as a large holoenzyme complex, commonly a dodecamer, which allows for sophisticated regulation.[4] Its activation is initiated by the binding of calcium-bound calmodulin (Ca²⁺/CaM), which relieves autoinhibition and enables the kinase to phosphorylate its substrates.[4] A key feature of CaMKII is its ability to autophosphorylate, leading to sustained, autonomous activity even after intracellular calcium levels have returned to baseline.

Featured Inhibitor: Autocamtide-2-Related Inhibitory Peptide (AIP)

Autocamtide-2-Related Inhibitory Peptide (AIP) is a synthetic peptide that serves as a potent and highly specific inhibitor of CaMKII. It is derived from the autophosphorylation site of CaMKII, with a critical threonine residue replaced by an alanine. This substitution prevents the peptide from being phosphorylated, turning it from a substrate into a competitive inhibitor.

Mechanism of Action

AIP functions as a competitive inhibitor with respect to the peptide substrate. Its sequence mimics the region of CaMKII that undergoes autophosphorylation. By binding to the substrate-binding site (the S-site) within the catalytic domain of CaMKII, AIP effectively blocks the access of genuine substrates.

Key characteristics of AIP's mechanism include:

-

High Potency and Specificity: AIP inhibits CaMKII with high potency and shows marked selectivity over other protein kinases such as PKA, PKC, and CaMKIV.

-

Non-competitive with ATP: The inhibition by AIP is not competitive with ATP, indicating it does not bind to the ATP-binding pocket.

-

Independent of Ca²⁺/Calmodulin: The inhibitory action of AIP is not affected by the presence or absence of Ca²⁺/CaM. This means it can inhibit both the Ca²⁺/CaM-dependent and the autonomous (autophosphorylated) forms of the kinase.

-

Binds to the Autophosphorylation Site: The mechanism involves the binding of AIP to the autophosphorylation site, which is distinct from the binding site for some exogenous substrates.

This mechanism contrasts with other well-known CaMKII inhibitors like KN-93, which is believed to act by competing with Ca²⁺/CaM, thereby preventing the initial activation of the kinase. More recent evidence also suggests that KN-93 may directly bind to Ca²⁺/CaM itself.

Quantitative Data

The potency and selectivity of a kinase inhibitor are critical parameters for its use in research. The following table summarizes the key quantitative data for AIP.

| Inhibitor | Target | IC₅₀ | Ki | Notes |

| AIP | CaMKII | 40 nM | Not Reported | Highly selective over PKA, PKC, and CaMKIV (IC₅₀ > 10 µM). |

| KN-93 | CaMKII | ~1-4 µM | 370 nM | Also inhibits CaMKI and CaMKIV. Has off-target effects on certain ion channels. |

Signaling Pathway and Inhibitor Point of Action

CaMKII activation is a central event in many signaling cascades. The following diagram illustrates the canonical activation pathway of CaMKII and the precise point of intervention for the inhibitor AIP.

Experimental Protocols

Determining the inhibitory activity of a compound like AIP is typically performed using an in vitro kinase assay. This involves measuring the phosphorylation of a specific substrate by purified CaMKII in the presence and absence of the inhibitor.

In Vitro CaMKII Kinase Assay (Non-Radioactive ELISA-Based)

This protocol is based on commercially available assay kits that measure the phosphorylation of a biotinylated peptide substrate.

A. Materials:

-

Purified, active CaMKII enzyme

-

Biotinylated peptide substrate for CaMKII (e.g., Syntide-2)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Ca²⁺/Calmodulin solution

-

Test Inhibitor (AIP) stock solution

-

Stop solution (e.g., EDTA)

-

Streptavidin-coated microplate

-

Phospho-specific primary antibody (conjugated to HRP or compatible with a secondary HRP-conjugate)

-

TMB substrate

-

Sulfuric acid or other suitable stop solution for TMB reaction

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

B. Experimental Workflow Diagram:

C. Step-by-Step Procedure:

-

Prepare Reagents: Prepare serial dilutions of the AIP inhibitor in the kinase reaction buffer. Prepare a master mix of CaMKII enzyme in the same buffer.

-

Plate Setup: To the wells of a standard microplate, add the CaMKII enzyme solution. Then, add the various dilutions of AIP or a vehicle control.

-

Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C to allow for binding.

-

Initiate Kinase Reaction: Start the reaction by adding a master mix containing the biotinylated substrate, ATP, and Ca²⁺/Calmodulin.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA, which chelates Mg²⁺ and prevents further ATP hydrolysis.

-

Capture Substrate: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind to the plate.

-

Washing: Wash the plate three times with wash buffer to remove unbound components.

-

Detection: Add a phospho-specific antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour. This antibody will only bind to the phosphorylated substrate captured on the plate.

-

Final Washes: Wash the plate again three times to remove the unbound antibody.

-

Signal Development: Add TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with a strong acid (e.g., 1N H₂SO₄).

-

Data Acquisition: Read the absorbance of each well using a microplate reader at 450 nm.

D. Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate. The percentage of inhibition for each AIP concentration is calculated relative to the vehicle control. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Autocamtide-2-Related Inhibitory Peptide (AIP) is a powerful research tool for dissecting the cellular functions of CaMKII. Its mechanism as a potent, substrate-competitive inhibitor provides a high degree of specificity, allowing researchers to confidently attribute observed effects to the inhibition of CaMKII activity. Understanding this mechanism, along with robust methods for quantifying its activity, is essential for the design and interpretation of experiments in the field of signal transduction and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of CaM Kinase II Inhibitor TFA Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and experimental evaluation of CaM Kinase II (CaMKII) inhibitors, with a particular focus on those isolated as trifluoroacetic acid (TFA) salts. This document delves into the core aspects of CaMKII signaling, inhibitor development, quantitative analysis, and detailed experimental methodologies.

Introduction to CaM Kinase II and Its Role as a Therapeutic Target

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine protein kinase that plays a pivotal role in decoding intracellular calcium signals.[1] It is ubiquitously expressed and involved in a vast array of cellular processes, including synaptic plasticity, learning and memory, cardiac function, and gene expression.[2] Dysregulation of CaMKII activity has been implicated in numerous pathologies, such as cardiovascular diseases, neurological disorders, and cancer, making it a compelling target for therapeutic intervention.[3]

The development of potent and selective CaMKII inhibitors is crucial for both dissecting its complex signaling pathways and for creating novel therapeutics. These inhibitors can be broadly categorized into small molecules and peptide-based inhibitors. Peptide inhibitors, often derived from endogenous inhibitory proteins or substrate analogs, have proven to be highly specific research tools and potential therapeutic leads.[4]

The CaMKII Signaling Pathway

CaMKII is activated by an increase in intracellular calcium levels, which leads to the binding of the calcium-calmodulin (Ca²⁺/CaM) complex to the regulatory domain of the kinase. This binding event displaces the autoinhibitory domain from the catalytic domain, leading to the activation of the kinase.[5] Activated CaMKII can then phosphorylate a multitude of downstream substrates, initiating a cascade of cellular responses. Furthermore, autophosphorylation of CaMKII at threonine 286 (in the α isoform) results in persistent, Ca²⁺/CaM-independent (autonomous) activity, which is crucial for long-term cellular changes.

Figure 1: Simplified CaMKII signaling pathway and point of inhibition.

Discovery and Synthesis of CaMKII Inhibitor TFA Salts

The discovery of CaMKII inhibitors has followed several strategies, including high-throughput screening of small molecule libraries and the rational design of peptide inhibitors based on the structure of CaMKII and its natural regulators.

Peptide Inhibitors

Many potent and specific CaMKII inhibitors are synthetic peptides. These are often derived from the autoinhibitory domain of CaMKII or from endogenous inhibitor proteins like CaM-KIIN. Examples include Autocamtide-2-related inhibitory peptide (AIP) and the CN series of peptides (e.g., CN21).

The synthesis of these peptide inhibitors is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The final step in SPPS is the cleavage of the synthesized peptide from the resin and the simultaneous removal of any side-chain protecting groups. This is commonly accomplished using a strong acid, most often trifluoroacetic acid (TFA). The use of TFA results in the protonation of basic residues in the peptide, and the TFA counter-ion forms a salt with the peptide. Therefore, the crude peptide is isolated as a TFA salt. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) also typically employs TFA as an ion-pairing agent to improve peak sharpness and resolution. The final lyophilized product is thus a purified peptide TFA salt.

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) resulting in a TFA salt.

Quantitative Data of Representative CaMKII Inhibitors

The potency of CaMKII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki). Below is a table summarizing these values for several well-characterized CaMKII inhibitors.

| Inhibitor | Type | Mechanism of Action | IC₅₀ | Ki | Citation(s) |

| KN-93 | Small Molecule | Competitive with Ca²⁺/CaM | 0.37 - 4 µM | 370 nM | |

| STO-609 | Small Molecule | ATP-competitive (targets CaMKK) | - | 80 ng/mL (α), 15 ng/mL (β) | |

| AIP | Peptide | Substrate-competitive | 40 nM | - | |

| CN21 | Peptide | Binds to the T-site | ~100 nM | - | |

| tat-CN21 | Peptide | Cell-penetrating, binds to the T-site | 77 nM | - |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a CaMKII Inhibitory Peptide (e.g., AIP)

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Automated or manual peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of the peptide) with DIC and OxymaPure in DMF. Add the activated amino acid to the deprotected resin and allow to react for 1-2 hours. Wash the resin.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and residual TFA.

-

Purification: Purify the crude peptide TFA salt using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide inhibitor as a white, fluffy TFA salt.

In Vitro CaMKII Kinase Activity Assay

Materials:

-

Purified active CaMKII enzyme

-

CaMKII substrate peptide (e.g., Syntide-2)

-

Calmodulin

-

CaCl₂

-

ATP (containing [γ-³²P]ATP for radiometric assay, or unlabeled for non-radiometric assays)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

CaMKII inhibitor stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

-

Stopping solution (e.g., phosphoric acid for radiometric assay, or EDTA for non-radiometric assays)

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter (for radiometric assay) or ELISA reader/luminescence detector (for non-radiometric assays)

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube or well of a microplate, prepare the kinase reaction mixture containing kinase buffer, CaCl₂, calmodulin, and the CaMKII substrate peptide.

-

Add Inhibitor: Add varying concentrations of the CaMKII inhibitor (or vehicle control) to the reaction mix and pre-incubate for 10-15 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding the purified CaMKII enzyme followed by ATP (spiked with [γ-³²P]ATP if applicable).

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Quantify Phosphorylation:

-

Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 3: Experimental workflow for an in vitro CaMKII kinase inhibition assay.

Conclusion

The development of specific and potent CaMKII inhibitors is a vibrant area of research with significant therapeutic potential. Understanding the intricacies of CaMKII signaling, coupled with robust synthetic and experimental methodologies, is paramount for advancing this field. Peptide inhibitors, often synthesized as TFA salts via SPPS, represent a powerful class of tools for these endeavors. This guide provides a foundational framework for researchers and drug development professionals to navigate the discovery and characterization of novel CaMKII inhibitors.

References

The Pivotal Role of CaM Kinase II in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/Calmodulin-dependent protein kinase II (CaMKII), a serine/threonine-specific protein kinase, stands as a cornerstone of neuronal signaling, orchestrating a multitude of cellular processes critical for synaptic plasticity, learning, and memory.[1] Its unique molecular architecture and complex regulation allow it to act as a molecular switch, translating transient intracellular calcium signals into long-lasting changes in synaptic strength.[2] Dysregulation of CaMKII activity is increasingly implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression, making it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the core functions of CaMKII in neuronal signaling pathways, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

The Molecular Architecture and Activation Cascade of CaMKII

CaMKII is a holoenzyme typically composed of 12 subunits, which can be homo- or heteromers of four different isoforms (α, β, γ, δ).[5] The α and β isoforms are predominantly expressed in the brain, with the α/β ratio influencing the enzyme's localization and function. In the hippocampus, a region crucial for memory formation, the α/β ratio is approximately 3:1 in adults.

Each subunit consists of a catalytic domain, a regulatory domain, a variable linker region, and an association domain that mediates the assembly of the holoenzyme. In its basal state, the regulatory domain acts as an autoinhibitory segment, binding to the catalytic domain and preventing substrate phosphorylation.

The activation of CaMKII is a multi-step process initiated by an influx of intracellular calcium (Ca2+), often through N-methyl-D-aspartate receptors (NMDARs).

-

Calcium/Calmodulin Binding: Increased intracellular Ca2+ leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that displaces the autoinhibitory segment from the catalytic site. This initial activation allows the kinase to phosphorylate its substrates.

-

Autophosphorylation at Threonine 286: A key event in CaMKII activation is the autophosphorylation of the α-subunit at threonine 286 (Thr286) (or Thr287 in the β-subunit) by an adjacent subunit within the holoenzyme. This phosphorylation event has two critical consequences:

-

It prevents the rebinding of the autoinhibitory domain to the catalytic site, even after intracellular Ca2+ levels have returned to baseline.

-

It confers Ca2+-independent (autonomous) activity to the kinase, effectively creating a molecular memory of the initial calcium signal.

-

-

Sustained Activity and Substrate Phosphorylation: The autonomously active CaMKII can then phosphorylate a wide range of downstream targets, leading to lasting changes in synaptic function.

CaMKII in Synaptic Plasticity: LTP and LTD

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. CaMKII is a central player in both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses.

Long-Term Potentiation (LTP)

High-frequency synaptic stimulation leads to a large influx of Ca2+ through NMDARs, triggering the activation and autophosphorylation of CaMKII at Thr286. Activated CaMKII then mediates LTP through several mechanisms:

-

Phosphorylation of AMPA Receptors: CaMKII phosphorylates the GluA1 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at Serine 831, which increases their single-channel conductance.

-

Trafficking of AMPA Receptors: CaMKII promotes the insertion of AMPA receptors into the postsynaptic membrane, increasing the number of receptors available to respond to glutamate.

-

Structural Changes at the Synapse: CaMKII is involved in the structural remodeling of dendritic spines, the small protrusions on dendrites where most excitatory synapses are located.

The essential role of Thr286 autophosphorylation in LTP is demonstrated by studies on αCaMKII T286A mutant mice, which lack this phosphorylation site. These mice exhibit a significant impairment in LTP and severe deficits in spatial learning.

Long-Term Depression (LTD)

Low-frequency stimulation elicits a more modest and prolonged increase in intracellular Ca2+, which also leads to the activation of CaMKII. However, the downstream signaling cascade in LTD is different. While the precise mechanisms are still under investigation, it is known that CaMKII autophosphorylation at Thr286 is also required for NMDAR-dependent LTD. Furthermore, phosphorylation at other sites, such as Thr305/306, can influence whether autonomous CaMKII promotes LTP or LTD.

Downstream Signaling Pathways and Substrates of CaMKII

Activated CaMKII exerts its effects by phosphorylating a diverse array of substrate proteins within the neuron. The specific substrates targeted by CaMKII depend on the subcellular localization of the kinase and the nature of the upstream calcium signal.

Below is a diagram illustrating the central CaMKII signaling pathway initiated by NMDAR activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to CaMKII function and its role in synaptic plasticity.

Table 1: Kinetic and Inhibitory Constants for CaMKII

| Parameter | Value | Conditions | Reference(s) |

| Ki for KN-93 | 370 nM | Competitive inhibitor of CaMKII | |

| IC50 for KN-93 | ~1-4 µM | Varies with CaM and ATP concentrations | |

| IC50 for KN-93 | 102.57 ± 9.28 nM | Inhibition of IKr in cardiomyocytes | |

| IC50 for AIP | 40 nM | Autocamtide-2-related inhibitory peptide |

Table 2: Effects of CaMKIIα T286A Mutation on Long-Term Potentiation (LTP)

| Experimental Model | Measurement | Wild-Type (WT) | T286A Mutant | Reference(s) |

| Adult Mouse Visual Cortex Slices | Field Potential (% of baseline) | 126.5 ± 4.0% | 102.1 ± 1.0% | |

| Young (4-5 weeks) Mouse Visual Cortex Slices | Field Potential (% of baseline) | 118.2 ± 3.4% | 108.7 ± 1.6% | |

| Hippocampal Neurons | Synaptic Enrichment of Endogenous CaMKII (post-cLTP) | Significant at 1 min | Significant at 2 min |

Table 3: Subcellular Distribution of Phosphorylated CaMKIIα in Mouse Forebrain

| Phosphorylation Site | Cytosolic Fraction (S3) | Synaptic Fraction (TxP) | Notes | Reference(s) |

| pThr286 | Low | High (>6-fold higher than cytosolic) | Enriched at synapses, crucial for synaptic targeting. | |

| pThr306 | High (>6-fold higher than synaptic) | Low | Enriched in the cytosol, destabilizes synaptic targeting. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CaMKII. The following are protocols for key experiments.

In Vitro CaMKII Kinase Activity Assay

This protocol provides a framework for measuring the enzymatic activity of CaMKII using a radioactive or non-radioactive method.

Materials:

-

Recombinant active CaMKII

-

CaMKII substrate (e.g., Autocamtide-2)

-

ATP, [γ-³²P]ATP (for radioactive assay) or non-radioactive ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Calcium Chloride (CaCl₂)

-

Calmodulin

-

Phosphocellulose paper or ELISA plate pre-coated with substrate

-

Scintillation counter or plate reader

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, CaCl₂, and calmodulin.

-

Add the CaMKII substrate to the mixture.

-

Initiate the kinase reaction by adding recombinant CaMKII.

-

Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if applicable).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction (e.g., by adding a chelator like EDTA or by spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP or wash the ELISA plate.

-

Quantify the incorporated phosphate using a scintillation counter or by measuring the signal in a plate reader for non-radioactive assays.

Western Blot for Phospho-CaMKII (Thr286)

This protocol describes the detection of autophosphorylated CaMKII in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-CaMKII (Thr286) (e.g., 1:1000 dilution)

-

Primary antibody against total CaMKII (for normalization)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse cells or tissue in lysis buffer and determine protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CaMKII (Thr286) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the primary antibody against total CaMKII to normalize for protein loading.

Whole-Cell Patch-Clamp Recording for LTP

This protocol outlines the electrophysiological recording of LTP in brain slices.

Materials:

-

Brain slices (e.g., hippocampal slices)

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette (e.g., Cs+-based for voltage-clamp)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Stimulating electrode

Procedure:

-

Prepare brain slices and maintain them in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

-

Record a stable baseline of excitatory postsynaptic currents (EPSCs) for at least 5-10 minutes by delivering low-frequency stimulation (e.g., 0.1 Hz).

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS; e.g., five bursts at 5 Hz, each burst consisting of four pulses at 100 Hz).

-

Continue recording EPSCs at the baseline stimulation frequency for at least 30-60 minutes post-induction to monitor the potentiation of synaptic strength.

Immunohistochemistry for CaMKII in Brain Slices

This protocol describes the visualization of CaMKII localization in fixed brain tissue.

Materials:

-

Fixed brain slices (e.g., 4% paraformaldehyde-fixed)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

-

Primary antibody against CaMKII (e.g., 1:400 dilution)

-

Fluorescently-conjugated secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Wash free-floating brain sections in PBS.

-

Incubate sections in blocking solution for 1-2 hours at room temperature.

-

Incubate sections in primary antibody diluted in blocking solution overnight at 4°C.

-

Wash sections extensively in PBS.

-

Incubate sections in the appropriate fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash sections in PBS.

-

Mount sections on slides with mounting medium containing DAPI.

-

Visualize and capture images using a fluorescence microscope.

Experimental and Logical Workflow

The study of CaMKII in neuronal signaling often follows a logical progression from in vitro characterization to in vivo functional analysis. A typical experimental workflow is depicted below.

Conclusion and Future Directions

CaMKII remains a focal point of neuroscience research due to its intricate regulation and profound impact on synaptic function and cognition. The methodologies and data presented in this guide offer a robust framework for scientists and drug development professionals to further unravel the complexities of CaMKII signaling. Future research will likely focus on isoform-specific roles of CaMKII, the interplay between different post-translational modifications, and the development of highly specific therapeutic agents that can modulate CaMKII activity for the treatment of neurological and psychiatric disorders. A deeper understanding of the spatiotemporal dynamics of CaMKII activation and its interaction with a vast network of proteins will undoubtedly open new avenues for understanding and treating brain dysfunction.

References

- 1. CaMKII alpha/beta Monoclonal Antibody (22B1), APC (MA5-45146) [thermofisher.com]

- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium/calmodulin-dependent protein kinase II inhibitor protein: localization of isoforms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CaM Kinase II Inhibitor TFA Salt: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CaM Kinase II inhibitor, Autocamtide-2-Related Inhibitory Peptide Trifluoroacetate (TFA) salt. It is designed to be a core resource for researchers and professionals involved in cell signaling research and drug development, offering detailed information on its chemical structure, physicochemical properties, and practical guidance on its experimental application.

Chemical Structure and Properties

Autocamtide-2-Related Inhibitory Peptide (AIP) is a synthetic, non-phosphorylatable peptide that acts as a potent and highly specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It is derived from the autophosphorylation site of CaMKIIα. The trifluoroacetate (TFA) salt is a common form for this synthetic peptide, resulting from the use of trifluoroacetic acid during peptide synthesis and purification.[1][2] While TFA is a useful counter-ion for peptide stability and purification, it is important to be aware of its potential to influence biological assays.[1][3][4]

Amino Acid Sequence: Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu

Physicochemical Properties

A summary of the key quantitative data for Autocamtide-2-Related Inhibitory Peptide TFA salt is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C66H126N22O21F3 | |

| Molecular Weight | 1611.76 g/mol | |

| IC50 for CaMKII | 40 nM | |

| Purity | ≥95% to >99% (HPLC) | |

| Appearance | Lyophilized white powder | |

| Solubility | Water (up to 110 mg/mL) | |

| Storage | Store at -20°C, keep dry and sealed. For long-term storage, -80°C is recommended. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |

Note on TFA Salt: The trifluoroacetate counter-ion can affect the physicochemical and biological properties of the peptide. It is crucial to consider this in experimental design and data interpretation. For sensitive biological assays, exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate, may be considered.

Mechanism of Action and Signaling Pathway

CaMKII is a key serine/threonine kinase that plays a crucial role in decoding intracellular calcium signals. Its activation is a multi-step process initiated by the binding of Ca2+/Calmodulin, which leads to a conformational change and subsequent autophosphorylation, resulting in sustained kinase activity even after intracellular calcium levels have returned to baseline.

Autocamtide-2-Related Inhibitory Peptide acts as a competitive inhibitor by binding to the substrate-binding site of CaMKII, thereby preventing the phosphorylation of its downstream targets.

Below is a diagram illustrating the canonical CaMKII signaling pathway and the point of inhibition by the TFA salt inhibitor.

References

- 1. genscript.com [genscript.com]

- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2-related inhibitory peptide (AIP), supplied as a trifluoroacetate (TFA) salt, is a potent and highly selective synthetic peptide inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). As a nonphosphorylatable analog of the CaMKII substrate autocamtide-2, AIP serves as a crucial tool for dissecting the multifaceted roles of CaMKII in cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activity of AIP TFA salt, including detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.

Core Biological Activity

Autocamtide-2-related inhibitory peptide is characterized by its potent and specific inhibition of CaMKII. The peptide's primary amino acid sequence is KKALRRQEAVDAL [1][2].

Quantitative Inhibition Data

The inhibitory potency of AIP against CaMKII has been well-characterized, with a reported IC50 value in the nanomolar range. Its selectivity has been demonstrated against several other protein kinases.

| Target Kinase | IC50 Value | Reference |

| CaMKII | 40 nM | [1][3][4] |

| Protein Kinase A (PKA) | > 10 µM | |

| Protein Kinase C (PKC) | > 10 µM | |

| CaMKIV | > 10 µM |

Mechanism of Action

AIP functions as a competitive inhibitor with respect to the CaMKII substrate, autocamtide-2. Conversely, it exhibits non-competitive inhibition when Syntide-2 is used as the substrate. A key feature of AIP's inhibitory activity is its independence from the presence or absence of Ca2+/calmodulin, the primary activator of CaMKII. This suggests that AIP directly interacts with the kinase domain of CaMKII.

Figure 1: Simplified signaling pathway of CaMKII activation and inhibition by AIP.

The Role of the Trifluoroacetate (TFA) Salt

It is critical for researchers to understand that commercially available synthetic peptides, including AIP, are often supplied as TFA salts. TFA is a strong acid used during the peptide synthesis and purification process, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). While essential for obtaining high-purity peptides, residual TFA can have unintended biological consequences.

Studies have shown that TFA can:

-

Induce cytotoxicity at nanomolar concentrations.

-

Inhibit cell proliferation.

-

Alter peptide conformation and solubility by interacting with positively charged amino acid residues.

-

Interfere with enzymatic and receptor-binding assays.

Therefore, when designing and interpreting experiments with AIP TFA salt, it is imperative to consider the potential effects of the TFA counter-ion. For sensitive cellular or in vivo studies, researchers should consider using a salt exchange procedure to replace TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride.

Experimental Protocols

In Vitro CaMKII Inhibition Assay (Non-Radioactive HPLC-MS Method)

This protocol is adapted from a non-radioactive method for measuring CaMKII activity.

1. Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

-

CaMKII Enzyme: Purified, active CaMKII.

-

Substrate: Autocamtide-2 (AC-2) or Syntide-2.

-

ATP Solution: 1 mM ATP in water.

-

AIP Stock Solution: Dissolve AIP TFA salt in water to a concentration of 1 mM.

-

Stop Solution: 10% Formic Acid.

2. Procedure:

-

Prepare a reaction mixture containing assay buffer, CaMKII enzyme, and the desired concentration of AIP (or vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate (e.g., 50 µM Autocamtide-2) and ATP (to a final concentration of 100 µM).

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by adding an equal volume of the stop solution.

-

Analyze the samples by HPLC-MS to quantify the amounts of the unphosphorylated and phosphorylated substrate.

-

Calculate the percent inhibition for each AIP concentration and determine the IC50 value.

References

Unraveling the Core: A Technical Guide to the Downstream Targets of CaM Kinase II Inhibition

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the downstream targets affected by the inhibition of Calcium/calmodulin-dependent protein kinase II (CaMKII). This guide provides in-depth quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Its activity is implicated in everything from synaptic plasticity and memory formation in the brain to the regulation of cardiac function.[1] Dysregulation of CaMKII is a hallmark of various pathological conditions, including cardiac arrhythmias, heart failure, and neurodegenerative diseases.[2][3] Consequently, CaMKII has emerged as a significant therapeutic target, making a thorough understanding of the downstream consequences of its inhibition paramount for effective drug development.[4]

This technical guide offers a detailed exploration of the downstream targets affected by CaMKII inhibition, presenting quantitative data from phosphoproteomic studies, outlining key experimental methodologies, and illustrating the intricate signaling pathways involved.

Quantitative Analysis of Phosphorylation Changes Upon CaMKII Inhibition

Phosphoproteomic studies utilizing specific CaMKII inhibitors have been instrumental in identifying the direct and indirect downstream targets of this kinase. A key study in cardiac tissue using the specific peptide inhibitor AC3-I revealed significant changes in the phosphorylation status of numerous proteins.[5] The data below summarizes the key findings, categorizing proteins by their function and presenting the observed changes in phosphorylation.

Table 1: Downregulated Phosphorylation Sites Upon CaMKII Inhibition (AC3-I) in Cardiac Tissue

| Protein | Phosphorylation Site | Function |

| Ryanodine receptor 2 (RyR2) | Ser2814 | Calcium release channel in sarcoplasmic reticulum |

| Phospholamban (PLN) | Thr17 | Regulator of sarcoplasmic reticulum Ca2+-ATPase (SERCA) |

| Myosin-binding protein C, cardiac-type (MYBPC3) | Multiple sites | Sarcomeric protein, regulates contraction |

| Cardiac troponin I (TNNI3) | Multiple sites | Sarcomeric protein, regulates contraction |

| L-type calcium channel α-1C subunit (CACNA1C) | Multiple sites | Voltage-gated calcium channel |

| CREB1 | Ser142 | Transcription factor |

Table 2: Upregulated Phosphorylation Sites Upon CaMKII Inhibition (AC3-I) in Cardiac Tissue

| Protein | Phosphorylation Site | Function |

| Protein Phosphatase 1 regulatory subunit 12A (PPP1R12A) | Multiple sites | Myosin light chain phosphatase subunit |

| Desmin (DES) | Multiple sites | Intermediate filament protein in muscle |

| Filamin-C (FLNC) | Multiple sites | Actin-binding protein |

Note: This is a representative subset of the 39 phosphoproteins identified as significantly affected by AC3-I-mediated CaMKII inhibition. For a complete dataset, readers are encouraged to consult the primary literature.

Key Experimental Protocols

A variety of experimental techniques are employed to identify and validate the downstream targets of CaMKII and to assess the efficacy of its inhibitors. Below are detailed methodologies for three core experimental approaches.

In Vitro CaMKII Kinase Assay

This assay is fundamental for determining the direct enzymatic activity of CaMKII on a putative substrate and for screening the potency of inhibitors.

Materials:

-

Recombinant active CaMKII

-

CaMKII peptide substrate (e.g., Autocamtide-2)

-

ATP ([γ-³²P]ATP for radiometric detection or non-radioactive ATP for other methods)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Calcium Chloride (CaCl₂)

-

Calmodulin

-

CaMKII inhibitor (e.g., KN-93) and inactive control (e.g., KN-92)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, CaCl₂, and calmodulin.

-

Add the CaMKII inhibitor at various concentrations to the reaction mixture. Include controls with the inactive analog and vehicle (e.g., DMSO).

-

Add the CaMKII substrate to the mixture.

-

Initiate the kinase reaction by adding recombinant CaMKII.

-

Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Quantitative Phosphoproteomics using LC-MS/MS

This powerful, unbiased approach allows for the large-scale identification and quantification of phosphorylation changes across the proteome in response to CaMKII inhibition.

Materials:

-

Cell or tissue samples (e.g., cardiac tissue from animals treated with a CaMKII inhibitor)

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

Stable isotope labels (e.g., dimethyl labeling reagents)

-

Phosphopeptide enrichment materials (e.g., Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the in vivo phosphorylation state.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Stable Isotope Labeling: Differentially label the peptide populations from control and inhibitor-treated samples with stable isotopes.

-

Phosphopeptide Enrichment: Combine the labeled peptide samples and enrich for phosphopeptides using TiO₂ or IMAC chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS. The mass spectrometer will fragment the peptides and provide information on both the peptide sequence and the location of the phosphorylation site.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify the relative abundance of each phosphopeptide between the control and inhibitor-treated samples.

Western Blotting for Phosphorylated Targets

Western blotting is a widely used technique to validate the findings from phosphoproteomic studies and to assess the phosphorylation status of specific CaMKII targets.

Materials:

-

Protein lysates from control and inhibitor-treated cells or tissues

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody specific for the phosphorylated form of the target protein

-

Primary antibody for the total (pan) form of the target protein (for normalization)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Separation: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody that recognizes the total amount of the target protein to normalize for protein loading.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key CaMKII-mediated signaling pathways and a general experimental workflow for studying CaMKII inhibition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Integrated Quantitative Phosphoproteomics and Cell-Based Functional Screening Reveals Specific Pathological Cardiac Hypertrophy-Related Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]

- 4. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Investigating Learning and Memory with CaM Kinase II Inhibitor TFA Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of CaM Kinase II (CaMKII) inhibitor TFA salt in the investigation of learning and memory. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments in this critical area of neuroscience. This document details the central role of CaMKII in synaptic plasticity, provides quantitative data on the effects of its inhibition, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction: The Central Role of CaMKII in Learning and Memory

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that is highly abundant in the brain and plays a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] Its activation is a key event in the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][4] LTP is widely considered to be a primary molecular correlate of learning and memory.[3]

Upon synaptic activation and subsequent influx of calcium through NMDA receptors, CaMKII is activated and undergoes autophosphorylation. This process allows the kinase to remain active even after intracellular calcium levels have returned to baseline, a property that has led to the hypothesis that CaMKII can act as a molecular memory switch. Inhibition of CaMKII has been shown to impair both LTP and various forms of learning and memory, making it a critical target for research in cognitive neuroscience and the development of therapeutics for cognitive disorders.

This guide focuses on the use of CaMKII inhibitors, with a specific emphasis on peptide inhibitors that are often supplied as trifluoroacetate (TFA) salts, such as Autocamtide-2-related inhibitory peptide (AIP). TFA is a common counter-ion used during peptide synthesis and purification. While generally considered biologically inert at the concentrations used, it is a factor to be aware of in experimental design.

Quantitative Data on CaMKII Inhibition

The following tables summarize quantitative data from studies investigating the effects of CaMKII inhibitors on learning, memory, and synaptic plasticity.

Table 1: In Vitro Inhibition of CaMKII Activity

| Inhibitor | Target | IC50 | Notes |

| Autocamtide-2-related inhibitory peptide (AIP) TFA salt | CaMKII | 40 nM | A highly specific and potent peptide inhibitor. |

| KN-93 | CaMKII | 0.37 µM | A cell-permeable isoquinolinesulfonamide derivative. |

| myr-AIP | CaMKII | ~50 nM | A myristoylated, cell-permeable version of AIP. |

Table 2: Effects of CaMKII Inhibition on Long-Term Potentiation (LTP)

| Inhibitor Application | Experimental Model | Concentration | Effect on LTP | Reference |

| Pre-incubation with KN-62 | Rat Hippocampal Slices | 10 µM | Inhibition of LTP induction. | |

| Post-LTP induction with tat-CN21 | Rat Hippocampal Slices | 5 µM | Reversal of established LTP. | |

| Pre-incubation with AIP | Rat Hippocampal Slices | 1 µM | Complete block of LTP induction. |

Table 3: Effects of CaMKII Inhibition on Learning and Memory in Behavioral Tasks

| Behavioral Task | Animal Model | Inhibitor and Administration Route | Dosage | Observed Effect |

| Morris Water Maze | Rats | KN-93 (Intra-hippocampal) | 5 nmol | Impaired spatial learning and memory. |

| Contextual Fear Conditioning | Mice | AIP (Intra-amygdala) | 1 nmol | Reduced freezing behavior, indicating impaired fear memory. |

| Novel Object Recognition | Rats | KN-93 (Intra-hippocampal) | 10 µM | Impaired long-term recognition memory. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key CaMKII signaling pathways and a general workflow for in vivo studies.

CaMKII Signaling Pathway in Long-Term Potentiation

Caption: CaMKII activation cascade leading to Long-Term Potentiation (LTP).

Experimental Workflow for In Vivo CaMKII Inhibition Studies

Caption: General workflow for in vivo studies with CaMKII inhibitors.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.

Preparation and Administration of CaMKII Inhibitor TFA Salt for In Vivo Studies

Objective: To prepare a CaMKII peptide inhibitor TFA salt solution for intracerebroventricular (ICV) or site-specific brain injection.

Materials:

-

Autocamtide-2-related inhibitory peptide (AIP) TFA salt

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as the vehicle

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Hamilton syringe or other microinjection apparatus

Procedure:

-

Reconstitution: Allow the lyophilized AIP-TFA peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide in the chosen vehicle (saline or aCSF) to a desired stock concentration (e.g., 1 mM). Briefly vortex to ensure complete dissolution.

-

Dilution: On the day of the experiment, dilute the stock solution to the final working concentration with the same sterile vehicle. Keep the solution on ice.

-

Administration (ICV Injection): a. Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols. b. Secure the animal in a stereotaxic frame. c. Expose the skull and identify the bregma. d. Using stereotaxic coordinates, drill a small hole over the lateral ventricle. e. Slowly infuse the desired volume of the inhibitor or vehicle solution using a microinjection pump connected to a Hamilton syringe. f. After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow. g. Slowly withdraw the needle and suture the incision. h. Monitor the animal during recovery.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess spatial learning and memory in rodents following CaMKII inhibitor administration.

Apparatus:

-

A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

An escape platform submerged ~1 cm below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

-

Training (Acquisition Phase): a. Conduct 4 trials per day for 5 consecutive days. b. For each trial, gently place the animal into the water facing the pool wall at one of four randomized starting positions. c. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform. d. Allow the animal to remain on the platform for 15-30 seconds. e. Administer the CaMKII inhibitor or vehicle at a predetermined time relative to the training (e.g., 30 minutes before the first trial each day). f. Record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial (Memory Retention): a. 24 hours after the last training trial, remove the platform from the pool. b. Place the animal in the pool at a novel start position and allow it to swim for 60 seconds. c. Record the time spent in the target quadrant (where the platform was previously located).

Contextual Fear Conditioning (CFC)

Objective: To assess fear-associated memory following CaMKII inhibitor administration.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild footshock.

-

A video camera and software to record and score freezing behavior.

Procedure:

-

Training (Conditioning): a. Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes). b. Deliver a mild footshock (e.g., 0.5-0.7 mA for 2 seconds). One to three shocks are typically given with an inter-shock interval. c. Administer the CaMKII inhibitor or vehicle at a specific time relative to training (e.g., immediately after the training session to investigate memory consolidation). d. Remove the animal from the chamber after a post-shock period (e.g., 30 seconds).

-

Testing (Memory Retrieval): a. 24 hours after training, return the animal to the same conditioning chamber. b. Record the animal's behavior for a set period (e.g., 5 minutes) without delivering any shocks. c. Analyze the video recording to quantify the percentage of time the animal spends freezing (immobility except for respiration). Increased freezing time is indicative of fear memory.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

Objective: To measure the effect of a CaMKII inhibitor on synaptic plasticity in hippocampal slices.

Materials:

-

Hippocampal brain slices from rodents.

-

Artificial cerebrospinal fluid (aCSF).

-

Bipolar stimulating electrode and a recording electrode.

-

Electrophysiology rig with amplifier and data acquisition system.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated aCSF.

-

Baseline Recording: Place a slice in the recording chamber and position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Inhibitor Application: After obtaining a stable baseline of fEPSP responses for at least 20 minutes, perfuse the slice with aCSF containing the desired concentration of the CaMKII inhibitor (e.g., AIP-TFA).

-

LTP Induction: After a pre-incubation period with the inhibitor (e.g., 15-20 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Conclusion

The inhibition of CaMKII provides a powerful tool for dissecting the molecular mechanisms of learning and memory. Peptide inhibitors, such as Autocamtide-2-related inhibitory peptide TFA salt, offer high specificity for this purpose. The experimental protocols and quantitative data presented in this guide serve as a foundation for researchers to explore the multifaceted role of CaMKII in cognitive function. Careful consideration of experimental design, including the choice of inhibitor, administration route, and behavioral or electrophysiological paradigm, is essential for obtaining robust and interpretable results. Future research in this area will continue to refine our understanding of CaMKII-dependent signaling and its potential as a therapeutic target for cognitive enhancement and the treatment of memory disorders.

References

- 1. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic memory requires CaMKII | eLife [elifesciences.org]

In Vivo Preclinical Studies of CaM Kinase II Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary in vivo studies conducted on CaM Kinase II (CaMKII) inhibitors. It summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area. While specific in vivo studies explicitly investigating a trifluoroacetic acid (TFA) salt of a CaMKII inhibitor are not extensively detailed in the public domain, this guide consolidates available data on widely studied CaMKII inhibitors and addresses the potential implications of TFA salts in such research.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of prominent CaMKII inhibitors. These inhibitors, while not always specified as TFA salts, represent the core of in vivo CaMKII inhibition research.

Table 1: In Vivo Efficacy of CaMKII Inhibitors in Neuropathic Pain Models

| Inhibitor | Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |

| KN-93 | Mice (Spinal Nerve Ligation) | 15, 30, 45 nmol | Intrathecal | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. The effect of the 45 nmol dose lasted for at least 2-4 hours. | [1][2] |

| Trifluoperazine | Mice (Spinal Nerve Ligation) | Not specified | Intraperitoneal or Oral | Dose-dependently reversed mechanical allodynia and thermal hyperalgesia without causing locomotor impairment. | [1] |

Table 2: In Vivo Studies of Peptide-Based CaMKII Inhibitors

| Inhibitor | Animal Model | Method of Delivery | Key Application | Reference |

| AC3-I | Mouse | Transgenic Expression | Delineating molecular pathways of gene expression and phosphorylation initiated by CaMKII activation in the heart. | [3][4] |

| CaMKII(273–302) | Rat (Hippocampal Slices) | Intracellular Perfusion | Blocked the induction of long-term potentiation (LTP). |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vivo research. Below are protocols for key experiments cited in the literature.

2.1. Neuropathic Pain Model and Drug Administration

-

Animal Model: Male ICR mice are typically used. Neuropathic pain is induced by tight ligation of the L5 and L6 spinal nerves (SNL model).

-

Drug Administration:

-

Intrathecal (i.t.) Injection: For compounds like KN-93, a 5 µl volume is injected via percutaneous puncture into the intervertebral space at the L5 or L6 level.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.

-

Thermal Hyperalgesia: Measured by the latency of paw withdrawal from a radiant heat source.

-

-

Biochemical Analysis: Following behavioral testing, spinal cord tissue is collected to measure the levels of activated (phosphorylated) CaMKII (pCaMKII) via Western blotting to confirm target engagement.

2.2. Cardiac Studies Using Transgenic Models

-

Animal Model: Transgenic mice with cardiac-specific expression of a peptide inhibitor like AC3-I are utilized. A control group expressing a scrambled or inactive peptide (e.g., AC3-C) is essential.

-

Experimental Workflow:

-

Transgenic and control mice are subjected to a stimulus, such as isoproterenol, to induce a cardiac response.

-

Heart tissue is harvested at specific time points post-stimulation.

-

Quantitative phosphoproteomics is performed to identify changes in protein phosphorylation between the inhibitor-expressing and control groups. This involves techniques like stable isotope dimethyl labeling followed by mass spectrometry.

-

Bioinformatic analysis is then used to identify CaMKII-regulated signaling nodes.

-

The Role of TFA Salt in In Vivo Studies

Trifluoroacetic acid (TFA) is frequently used during the purification of synthetic peptides, resulting in the final product being a TFA salt. While specific in vivo studies on a "CaMKII inhibitor TFA salt" are not prominent, the presence of TFA as a counterion can have unintended biological effects that are critical for researchers to consider:

-

Cellular Effects: TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, with effects observed at concentrations as low as 10 nM. In some instances, it has also been reported to stimulate the growth of certain cell lines.

-

Toxicity: While the acute toxicity of TFA in animal models is low, some studies have reported lesions in the fetal liver and kidney, as well as skeletal malformations in rodents treated with TFA.

-

Immunogenicity: TFA has been reported to exert inflammatory responses.

-

Experimental Variability: The presence of TFA can introduce variability in experimental data and may lead to misinterpretation of the biological effects of the peptide itself.

Given these potential confounding factors, it is recommended that for in vivo studies, peptides be converted to a hydrochloride or other biologically equivalent salt to ensure that the observed effects are attributable to the peptide inhibitor and not the TFA counterion.

Visualizations: Signaling Pathways and Workflows

4.1. CaMKII Signaling Pathway

The following diagram illustrates the canonical activation pathway of CaMKII and its downstream effects, which are critical for understanding the mechanism of action of its inhibitors.

Caption: CaMKII activation by calcium/calmodulin and subsequent downstream signaling.

4.2. Experimental Workflow for In Vivo CaMKII Inhibitor Studies

This diagram outlines a typical workflow for evaluating a CaMKII inhibitor in an in vivo disease model.

References

- 1. Acute inhibition of Ca2+/calmodulin-dependent protein kinase II reverses experimental neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoproteomics Study Based on In Vivo Inhibition Reveals Sites of Calmodulin‐Dependent Protein Kinase II Regulation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

An In-depth Technical Guide to CaM Kinase II Inhibitor TFA Salt for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the CaM kinase II (CaMKII) inhibitor TFA salt, also known as Autocamtide-2-related inhibitory peptide (AIP), for its application in basic scientific research. This document delves into the inhibitor's mechanism of action, presents key quantitative data, offers detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Introduction to CaMKII and its Inhibition

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals.[1] Its activity is fundamental to a vast array of cellular processes, including synaptic plasticity, learning and memory, cardiac function, and gene expression.[2][3][4] Dysregulation of CaMKII activity has been implicated in numerous pathological conditions, such as heart failure, arrhythmias, and neurological disorders.[5]

Given its central role in cellular signaling, the pharmacological inhibition of CaMKII is a powerful tool for dissecting its physiological and pathological functions. CaMKII inhibitors are essential for understanding the downstream consequences of CaMKII activity and for validating it as a therapeutic target.

This guide focuses on a specific peptide-based inhibitor, CaM kinase II inhibitor TFA salt (AIP). This potent and highly specific inhibitor acts by competing with substrates for the catalytic domain of the enzyme.

This compound: Properties and Mechanism of Action

This compound is the trifluoroacetate salt of Autocamtide-2-related inhibitory peptide (AIP). It is a synthetic peptide designed based on the autophosphorylation site of CaMKII, with a key threonine residue replaced to prevent phosphorylation.

Mechanism of Action: AIP is a substrate-competitive inhibitor. It binds to the T-site (substrate-binding site) of the activated CaMKII, thereby preventing the phosphorylation of endogenous substrates. Its inhibitory action is independent of the Ca2+/calmodulin complex, meaning it can inhibit both the Ca2+/calmodulin-dependent and the autonomous activity of the kinase.

Chemical and Physical Properties:

| Property | Value | Reference |

| Synonyms | Autocamtide-2-related inhibitory peptide (AIP), CaMKII Inhibitor (281-301) | |

| Molecular Formula | C66H126N22O21F3 | |

| Molecular Weight | 1611.76 g/mol | |

| Purity | Typically ≥95% | |

| Formulation | Lyophilized powder | |

| Solubility | Soluble in water (e.g., 1 mg/mL) | |

| Storage | Store at -20°C for short-term and -80°C for long-term storage. |

Quantitative Data for CaMKII Inhibitors

For researchers to select the most appropriate tool for their experiments, a comparison of the available inhibitors is crucial. The following table summarizes key quantitative data for this compound (AIP) and other commonly used CaMKII inhibitors.

| Inhibitor | Type | IC50 | Ki | Key Off-Targets | Reference |

| This compound (AIP) | Substrate-competitive peptide | 40 nM | N/A | Highly selective for CaMKII over PKA and PKC | |

| KN-93 | CaM-competitive | 0.37 - 4 µM | 370 nM | L-type Ca2+ channels, voltage-gated K+ channels, CaMKI, CaMKIV | |

| KN-62 | CaM-competitive | ~0.9 µM | N/A | Similar to KN-93 | |

| Myristoylated AIP | Cell-permeable substrate-competitive peptide | 40 nM | N/A | Similar to AIP | |

| Calmodulin-Dependent Protein Kinase II (290-309) | CaM-binding domain peptide | 52 nM | N/A | CaMKII-dependent phosphodiesterase |

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP and substrate concentrations). It is recommended to consult the original literature for specific experimental details.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

In Vitro CaMKII Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure CaMKII activity and the inhibitory effect of compounds like AIP.

Materials:

-

Recombinant active CaMKII

-

CaMKII substrate (e.g., Syntide-2 coated microplate)

-

This compound (AIP)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

CaCl2 and Calmodulin solution

-

ATP solution

-

Phospho-specific antibody against the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 N H2SO4)

-

Microplate reader

Procedure:

-

Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions. Prepare a serial dilution of the this compound in Kinase Assay Buffer.

-

Reaction Setup: To the wells of the substrate-coated microplate, add the Kinase Assay Buffer, CaCl2, and Calmodulin.

-

Add Inhibitor: Add the different concentrations of the this compound or vehicle control to the respective wells.

-

Initiate Kinase Reaction: Add recombinant CaMKII to all wells except for the negative control.

-

Start Phosphorylation: Add ATP to all wells to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Washing: Wash the wells multiple times with a wash buffer (e.g., TBS with 0.05% Tween-20) to remove excess reagents.

-

Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate at room temperature for 1-2 hours.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate to each well and incubate in the dark until a color change is observed.

-

Stop Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of CaMKII Autophosphorylation

This protocol details the detection of the autophosphorylation of CaMKII at Threonine 286 (p-CaMKII), a marker of its activation, in cell lysates.

Materials:

-

Cultured cells or tissue samples

-

This compound (if used for in-cell inhibition)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-CaMKII (Thr286) and anti-total CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with stimuli and/or inhibitors as required. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-